molecular formula C14H17ClFNO2 B14037711 6-Chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide

6-Chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide

Cat. No.: B14037711
M. Wt: 285.74 g/mol
InChI Key: AJMNRGZVMKDLLF-UHFFFAOYSA-N
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Description

6-Chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide is a chemical compound with the molecular formula C14H17ClFNO2 and a molecular weight of 285.74 g/mol . This compound is characterized by the presence of a chloro group, a cyclohexyl group, a fluoro group, and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2-fluoro-3-methoxybenzoic acid and cyclohexylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 6-chloro-2-fluoro-3-methoxybenzoic acid is activated using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to form the corresponding acyl chloride.

    Amidation Reaction: The acyl chloride is then reacted with cyclohexylamine in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of amines or alcohols.

    Hydrolysis: Formation of 6-chloro-2-fluoro-3-methoxybenzoic acid and cyclohexylamine.

Scientific Research Applications

6-Chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Comparison

6-Chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C14H17ClFNO2

Molecular Weight

285.74 g/mol

IUPAC Name

6-chloro-N-cyclohexyl-2-fluoro-3-methoxybenzamide

InChI

InChI=1S/C14H17ClFNO2/c1-19-11-8-7-10(15)12(13(11)16)14(18)17-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,17,18)

InChI Key

AJMNRGZVMKDLLF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)C(=O)NC2CCCCC2)F

Origin of Product

United States

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